molecular formula C12H21NO B8325289 2-Acetyldecanonitrile

2-Acetyldecanonitrile

Cat. No. B8325289
M. Wt: 195.30 g/mol
InChI Key: QNBMPSXIOSXTIZ-UHFFFAOYSA-N
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Patent
US08309751B2

Procedure details

In a stirred vessel fitted with reflux condenser and dropping funnel, 317 g of o-xylene were initially charged, 198.96 g of solid potassium methoxide were added and the mixture was heated at reflux. A mixture of 170 g of decanonitrile and 133.9 g of ethyl acetate was then added via the dropping funnel over a period of 10 min. After the addition had ended, stirring was continued for 4 h, and the mixture was then cooled to 105° C. 372 g of water were then added, and the mixture was adjusted to pH 4.3 by addition of about 470 g of 20% strength hydrochloric acid. The temperature was set to 65° C., and the (lower) aqueous phase was removed. The organic phase was washed with another 186 g of water. After removal of the aqueous phase, the organic phase was concentrated to about half of its original volume to remove the water. This gave 211.7 g of a light-yellow solution having a content of product of value of 66.8% a/a (GC), which solution can be reacted further as such. For purification, the compound was distilled under high vacuum, with the product passing over at 106 to 121° C./1 mbar.
Quantity
317 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
198.96 g
Type
reactant
Reaction Step Two
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 g
Type
reactant
Reaction Step Three
Quantity
133.9 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
372 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].C[O-:10].[K+].[C:12](#[N:22])[CH2:13][CH2:14][CH2:15]CCCCCC.Cl>O.C(OCC)(=O)C>[C:14]([CH:13]([CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[C:12]#[N:22])(=[O:10])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
317 g
Type
reactant
Smiles
CC=1C=CC=CC1C
Step Two
Name
solid
Quantity
198.96 g
Type
reactant
Smiles
Name
potassium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[K+]
Step Three
Name
Quantity
170 g
Type
reactant
Smiles
C(CCCCCCCCC)#N
Name
Quantity
133.9 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
372 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred vessel fitted
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
was then added via the dropping funnel over a period of 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was set to 65° C.
CUSTOM
Type
CUSTOM
Details
the (lower) aqueous phase was removed
WASH
Type
WASH
Details
The organic phase was washed with another 186 g of water
CUSTOM
Type
CUSTOM
Details
After removal of the aqueous phase
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated to about half of its original volume
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
can be reacted further as such
CUSTOM
Type
CUSTOM
Details
For purification
DISTILLATION
Type
DISTILLATION
Details
the compound was distilled under high vacuum, with the product
CUSTOM
Type
CUSTOM
Details
passing over at 106 to 121° C./1 mbar

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(=O)C(C#N)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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